

NMR and mass spectrometry data for Methyl 7-bromoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 7-bromoquinoline-4-carboxylate

Cat. No.: B1465044

[Get Quote](#)

An In-Depth Comparative Guide to the Spectroscopic Characterization of **Methyl 7-bromoquinoline-4-carboxylate**

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. **Methyl 7-bromoquinoline-4-carboxylate**, a substituted quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. The quinoline scaffold is a privileged structure, appearing in a wide array of pharmaceuticals. Accurate and unambiguous characterization of such molecules is the bedrock upon which further development rests.

This guide provides a comprehensive analysis of **Methyl 7-bromoquinoline-4-carboxylate** using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings and practical interpretation of the data derived from these methods. This document is designed for researchers, scientists, and professionals in drug development, offering not just data, but a logical framework for its interpretation, highlighting how these powerful techniques provide complementary information for robust structural verification.

The Compound: **Methyl 7-bromoquinoline-4-carboxylate**

- Molecular Formula: C₁₁H₈BrNO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Molecular Weight: 266.09 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

The image you are requesting does not exist or is no longer available.

imgur.com

- Structure:

The structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle. It is substituted at position 7 with a bromine atom and at position 4 with a methyl carboxylate group. Both substituents are electron-withdrawing and significantly influence the electronic environment of the quinoline ring, which is directly reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about chemical environment, connectivity, and stereochemistry.[\[4\]](#) For **Methyl 7-bromoquinoline-4-carboxylate**, both ^1H (proton) and ^{13}C NMR are essential.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum reveals the number of distinct proton environments and their relationships. Based on the structure, we anticipate signals for the five aromatic protons on the quinoline ring and the three protons of the methyl ester group. The electron-withdrawing nature of the bromine atom and the carboxylate group will generally shift the aromatic protons downfield (to higher ppm values).[\[5\]](#)

Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Rationale
~9.10	d	~4.5	1H	H-2	Ortho to the ring nitrogen and influenced by the C4-ester group.
~8.35	d	~1.5	1H	H-8	Ortho to the bromine atom, showing a small meta coupling.
~8.20	d	~4.5	1H	H-3	Coupled to H-2.
~8.15	d	~8.8	1H	H-5	Ortho to the C4-ester group.
~7.80	dd	~8.8, ~1.5	1H	H-6	Coupled to both H-5 (ortho) and H-8 (meta).
~4.05	s	-	3H	-OCH ₃	Typical chemical shift for a methyl ester.

Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ^{13}C NMR spectrum provides a count of the unique carbon environments. With proton decoupling, each unique carbon typically appears as a single line, simplifying the spectrum.[\[4\]](#) The structure has 11 distinct carbon atoms.

Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~165.5	C=O	Carbonyl carbon of the ester group.
~150.0	C-2	Carbon adjacent to the nitrogen.
~149.0	C-8a	Bridgehead carbon adjacent to nitrogen.
~145.0	C-4	Carbon bearing the ester group.
~136.0	C-8	Carbon deshielded by the adjacent bromine.
~130.0	C-6	Aromatic CH carbon.
~129.5	C-5	Aromatic CH carbon.
~128.0	C-4a	Bridgehead carbon.
~122.0	C-7	Carbon directly attached to bromine.
~118.0	C-3	Aromatic CH carbon.
~53.0	-OCH ₃	Methyl carbon of the ester.

Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, Electron Ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.

Predicted Fragmentation Pattern

The mass spectrum of **Methyl 7-bromoquinoline-4-carboxylate** is expected to be distinguished by a unique isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.

Key Predicted Ions in the EI Mass Spectrum

m/z	Proposed Fragment	Description
265/267	$[\text{M}]^{+\bullet}$	Molecular Ion Peak. The two peaks of nearly equal intensity are characteristic of a monobrominated compound.
234/236	$[\text{M} - \text{OCH}_3]^+$	Loss of the methoxy radical from the ester group.
206/208	$[\text{M} - \text{COOCH}_3]^+$	Loss of the entire methyl carboxylate radical.
179	$[\text{C}_9\text{H}_6\text{N}]^+$	Loss of Br from the $[\text{M} - \text{COOCH}_3]^+$ fragment.
127	$[\text{C}_9\text{H}_5\text{N}]^{+\bullet}$	Loss of HBr from the $[\text{M} - \text{CO}_2]^{\bullet}$ fragment, a common pathway for substituted quinolines. ^{[6][7]}

The fragmentation primarily involves the ester functional group, which is a common and predictable pathway for such molecules.^[8] The subsequent fragmentation of the stable quinoline ring is less favorable but can occur.^{[6][7]}

Comparative Analysis: The Synergy of NMR and MS

NMR and MS are powerful complementary techniques. While MS provides the overall molecular formula and pieces of the structure (fragments), NMR connects these pieces by providing a detailed atomic-level map.

Feature	NMR Spectroscopy	Mass Spectrometry
Information	Connectivity, 3D structure, chemical environment of atoms	Molecular weight, elemental formula, structural fragments
Strengths	Unambiguous isomer differentiation, detailed structural map	High sensitivity, isotopic information, analysis of complex mixtures (with chromatography)
Limitations	Lower sensitivity, requires pure samples	Isomers can be difficult to distinguish, fragmentation can be complex

The logical workflow for characterizing an unknown sample like **Methyl 7-bromoquinoline-4-carboxylate** demonstrates this synergy.

Caption: Workflow for Structural Elucidation using MS and NMR.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 7-bromoquinoline-4-carboxylate** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]
- ^1H Spectrum Acquisition:
 - Place the sample in the NMR spectrometer.

- Tune and shim the instrument to optimize magnetic field homogeneity.
- Acquire the ^1H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).[9]
- ^{13}C Spectrum Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required to achieve an adequate signal-to-noise ratio.[9]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.
 - Phase the spectrum and perform baseline correction.
 - Reference the chemical shifts to TMS (0.00 ppm).
 - Integrate the signals in the ^1H spectrum to determine the relative proton ratios.[9]

Protocol for Mass Spectrometry (EI-MS) Data Acquisition

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- **Detection:** The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Compare the isotopic distribution of the molecular ion peak with the theoretical pattern for a brominated compound.

Conclusion

The structural characterization of **Methyl 7-bromoquinoline-4-carboxylate** is effectively achieved through the combined application of NMR spectroscopy and mass spectrometry. NMR provides an intricate map of the proton and carbon framework, confirming the substitution pattern and connectivity of the atoms. Mass spectrometry complements this by providing the exact molecular weight and corroborating the structure through predictable fragmentation pathways, with the bromine isotope pattern serving as a definitive marker. Together, these techniques provide a self-validating system, ensuring the identity and purity of the compound, a critical step for any researcher, scientist, or drug development professional working with such novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 7-bromoquinoline-4-carboxylate | CymitQuimica [cymitquimica.com]
- 2. Methyl 7-bromoquinoline-4-carboxylate | 220844-76-8 [sigmaaldrich.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. azooptics.com [azooptics.com]
- 5. benchchem.com [benchchem.com]
- 6. chempap.org [chempap.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]

- 9. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b1465044)
- To cite this document: BenchChem. [NMR and mass spectrometry data for Methyl 7-bromoquinoline-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1465044#nmr-and-mass-spectrometry-data-for-methyl-7-bromoquinoline-4-carboxylate\]](https://www.benchchem.com/product/b1465044#nmr-and-mass-spectrometry-data-for-methyl-7-bromoquinoline-4-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com